An In-depth Technical Guide to the Physical Properties of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
An In-depth Technical Guide to the Physical Properties of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, CAS Number 10442-83-8.[1][2][3][4][5][6][7][8] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. It delves into the structural and physicochemical characteristics of the compound, offering both reported values and predictive insights based on analogous structures. The guide further details robust experimental protocols for the determination of key physical parameters, ensuring scientific integrity and reproducibility.
Introduction
2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol is a complex organic molecule featuring a nitro group and a trifluoromethyl group on a phenyl ring, linked to an amino ethanol moiety.[1] This unique combination of functional groups—a nitroaromatic system, a secondary amine, a primary alcohol, and a trifluoromethyl group—imparts a distinct set of physical and chemical properties that are of significant interest in medicinal chemistry and materials science. The nitro group acts as a strong electron-withdrawing group, influencing the compound's reactivity and polarity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, traits often sought in drug candidates.[1] The amino alcohol portion provides a site for potential hydrogen bonding and salt formation, which can modulate solubility and bioavailability.[9]
A thorough understanding of the physical properties of this compound is paramount for its application. Properties such as melting point, boiling point, solubility, and pKa are critical for designing synthetic routes, developing purification strategies, formulating drug products, and predicting its behavior in biological systems. This guide aims to consolidate the available information and provide a framework for its experimental characterization.
Compound Identification and Core Physical Properties
The fundamental identifiers and key physical properties of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol are summarized below. These values form the baseline for understanding the compound's behavior and for developing further analytical methods.
| Property | Value | Source(s) |
| CAS Number | 10442-83-8 | [1][2][4][6][7][8] |
| Molecular Formula | C₉H₉F₃N₂O₃ | [1][2][4][7] |
| Molecular Weight | 250.17 g/mol | [3][7] |
| Melting Point | 74.9 °C | |
| Boiling Point | 351.5 °C at 760 mmHg | [2] |
| Density | 1.486 g/cm³ | [2] |
Solubility Profile
The presence of a polar amino ethanol group suggests potential solubility in polar protic solvents like ethanol and methanol through hydrogen bonding. Conversely, the trifluoromethylated nitrophenyl ring imparts significant non-polar character, suggesting solubility in organic solvents.[1]
Based on the behavior of analogous compounds like nitroanilines, it is expected that the target compound will exhibit good solubility in solvents such as acetone, chloroform, and N,N-dimethylformamide (DMF), and limited solubility in water.[10][11][12][13] The solubility in aqueous solutions is likely to be pH-dependent due to the presence of the amino group.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility profile, the following qualitative and semi-quantitative experimental protocol is recommended.
Objective: To determine the solubility of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in a range of common laboratory solvents.
Materials:
-
2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
-
Solvents: Water, Ethanol, Methanol, Acetone, Chloroform, Toluene, Hexane, 5% aq. HCl, 5% aq. NaOH.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent.
-
Mixing: Vigorously agitate each tube using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect each tube for the complete dissolution of the solid. Record the results as "soluble," "partially soluble," or "insoluble."
-
Semi-Quantitative Analysis (for soluble/partially soluble samples): If the compound dissolves, incrementally add more solute in pre-weighed portions (e.g., 10 mg) until saturation is reached (i.e., solid material remains undissolved after thorough mixing). Calculate the approximate solubility in mg/mL.
-
pH-Dependent Solubility: For the tubes containing 5% aq. HCl and 5% aq. NaOH, observe any changes in solubility compared to water. This will indicate the acidic or basic nature of the compound.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of the target compound.
Acidity and Basicity: pKa
The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol possesses both a potentially acidic proton on the secondary amine and a hydroxyl group, and a basic nitrogen atom. The electron-withdrawing nitro and trifluoromethyl groups are expected to decrease the basicity of the aniline nitrogen, making it a weaker base than aniline itself.
While an experimentally determined pKa for this specific molecule has not been found in the literature, the pKa of substituted anilines is a well-studied area.[14][15][16] Based on data for anilines with electron-withdrawing groups, the pKa of the protonated amine is expected to be significantly lower than that of aniline (pKa ≈ 4.6).
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of ionizable groups.
Objective: To determine the pKa of the amino group of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol.
Materials:
-
2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent system in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing 0.1 M HCl over the beaker.
-
Acidic Titration: Record the initial pH of the solution. Add small, precise increments of the HCl solution (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the value and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa will be the pH at the half-equivalence point. The equivalence point is the point of maximum inflection on the titration curve.
-
Basic Titration (Optional): To investigate the acidity of the N-H or O-H protons, a similar titration can be performed using 0.1 M NaOH.
Diagram: Logic for pKa Determination
Caption: Logical steps for pKa determination via potentiometric titration.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule, enabling its identification and characterization. While specific spectra for 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol are not publicly available, the expected features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic region should show signals corresponding to the three protons on the substituted phenyl ring. The chemical shifts and coupling patterns will be influenced by the nitro, trifluoromethyl, and aminoethanol substituents. The protons of the ethanolamine moiety will appear as distinct signals, likely multiplets, in the aliphatic region. The N-H and O-H protons may appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. Data from related N-alkylethanolamines can provide reference chemical shift ranges.[17][18][19][20][21]
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and donating effects of the substituents. Data for N-methylethanamine and other substituted aromatics can be used for predictive purposes.[22][23]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹.
-
O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretch: Absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorptions, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[24]
-
C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹.
-
C-N stretch: Absorptions in the region of 1250-1350 cm⁻¹.
-
C-O stretch: An absorption in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 250.17 or 251.18, respectively. The fragmentation pattern will be characteristic of the molecule's structure, with potential fragments arising from the loss of the ethanol group, the nitro group, or other cleavages. High-resolution mass spectrometry can be used to confirm the elemental composition.
Stability
The stability of a compound under various conditions is crucial for its storage, handling, and application.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive. While no specific data exists for the target compound, its stability should be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The presence of the nitro group suggests that it may decompose at elevated temperatures.
-
Photostability: Many nitroaromatic compounds are susceptible to degradation upon exposure to light. The photostability of the compound should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[25] This involves exposing the compound to a controlled light source and analyzing for degradation products over time.
Conclusion
2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol is a molecule with significant potential, underscored by its unique structural features. This guide has consolidated the available physical property data and provided a framework for its comprehensive experimental determination. While a number of its core physical properties have been reported, further detailed characterization of its solubility, pKa, spectral properties, and stability is essential for its full exploitation in research and development. The protocols and predictive insights provided herein serve as a valuable resource for scientists working with this and structurally related compounds.
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